- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,
Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)

94743-26-7 structure
Nombre del producto:2,2-Dimethyl-6-phenylhexan-3-one
2,2-Dimethyl-6-phenylhexan-3-one Propiedades químicas y físicas
Nombre e identificación
-
- 2,2-Dimethyl-6-phenylhexan-3-one
- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)
-
- Renchi: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
- Clave inchi: JRSVGSLNDAMUHF-UHFFFAOYSA-N
- Sonrisas: O=C(CCCC1C=CC=CC=1)C(C)(C)C
Atributos calculados
- Calidad precisa: 204.151415257g/mol
- Masa isotópica única: 204.151415257g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 5
- Complejidad: 194
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.8
- Superficie del Polo topológico: 17.1
2,2-Dimethyl-6-phenylhexan-3-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |
2,2-Dimethyl-6-phenylhexan-3-one |
94743-26-7 | 98% | 1g |
¥3288.00 | 2024-04-24 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |
2,2-dimethyl-6-phenylhexan-3-one |
94743-26-7 | 95% | 10g |
$1527 | 2023-09-07 |
2,2-Dimethyl-6-phenylhexan-3-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic AcidsAngewandte Chemie, 2018, 57(19), 5501-5505,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt
Referencia
- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activationChemical Science, 2019, 10(6), 1687-1691,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
Referencia
- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile CouplingACS Catalysis, 2022, 12(21), 13681-13689,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Referencia
- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-DihaloalkanesJournal of the American Chemical Society, 2023, 145(27), 14884-14893,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethaneSynthetic Communications, 1999, 29(8), 1249-1255,
Métodos de producción 7
Condiciones de reacción
Referencia
- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19,
Métodos de producción 8
Condiciones de reacción
Referencia
- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido AlcoholsChemistry - A European Journal, 2019, 25(40), 9477-9484,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C
Referencia
- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl SourceAngewandte Chemie, 2019, 58(22), 7454-7458,
2,2-Dimethyl-6-phenylhexan-3-one Raw materials
- LITHIUM-2-METHYL-2-PROPANIDE
- (3-Bromopropyl)benzene
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione
- 2,2-dimethylpropanoic acid
- Benzene, (3,3-dibromopropyl)-
- N-methoxy-N-methyl-4-phenylbutanamide
- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester
- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane
- (2-Chloroethyl)benzene
- 3-PHENYL PROPANE MAGNESIUM BROMIDE
- Benzene,(3-iodopropyl)-
2,2-Dimethyl-6-phenylhexan-3-one Preparation Products
2,2-Dimethyl-6-phenylhexan-3-one Literatura relevante
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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